molecular formula C9H14N4O2 B13307483 Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B13307483
M. Wt: 210.23 g/mol
InChI Key: KISYVLDFILSXQI-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C9H10N4O2. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo[4,3-a]pyridine core . The reaction is usually carried out in a solvent such as toluene, with molecular sieves to enhance yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing an eco-friendly and efficient method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyridine derivatives .

Scientific Research Applications

Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This interaction can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Biological Activity

Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS Number: 2309458-24-8) is a heterocyclic compound characterized by its unique triazole-pyridine fusion structure. This compound has been the subject of various studies due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H14N4O2
  • Molecular Weight : 210.23 g/mol
  • Structure : The compound features a triazole ring fused with a pyridine ring and includes an aminomethyl group and a carboxylate moiety.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of enaminonitriles with benzohydrazides under controlled conditions such as microwave irradiation to enhance yield and specificity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. For instance:

  • Case Study : A derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.

  • Mechanism : It appears to interfere with cell cycle progression and promote apoptotic pathways in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

Neurological Effects

Emerging research suggests potential neuroprotective effects. The compound may modulate neurotransmitter systems or protect neuronal cells from oxidative stress.

  • Case Study : In an animal model of neurodegeneration, treatment with the compound resulted in reduced neuronal loss and improved cognitive function.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar triazole derivatives to optimize their biological activity. The presence of specific functional groups significantly influences their pharmacological profiles.

Table: Structure-Activity Relationships

CompoundBiological ActivityKey Functional Groups
Methyl 3-(aminomethyl)-...AntimicrobialTriazole ring
Methyl 3-methyl-5H...AnticancerCarboxylate group
Methyl 3-(aminomethyl)-benzoateNeuroprotectiveAminomethyl group

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 3-(aminomethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

InChI

InChI=1S/C9H14N4O2/c1-15-9(14)6-2-3-7-11-12-8(4-10)13(7)5-6/h6H,2-5,10H2,1H3

InChI Key

KISYVLDFILSXQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=NN=C(N2C1)CN

Origin of Product

United States

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